molecular formula C12H12O5 B162208 5,6,7-Trimethoxycoumarin CAS No. 55085-47-7

5,6,7-Trimethoxycoumarin

Cat. No.: B162208
CAS No.: 55085-47-7
M. Wt: 236.22 g/mol
InChI Key: FOBNRKTURPWTQX-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxycoumarin is an organic compound belonging to the class of coumarins. It is characterized by the presence of methoxy groups at positions 5, 6, and 7 on the coumarin backbone. This compound is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

5,6,7-Trimethoxycoumarin shows moderate inhibitory activity against Micrococcus luteus, it also displays an intermediate cytotoxic effects against brine shrimp larvae . It can improve gastroprotective effects, and it has low toxicity and minimal effects on drug-metabolizing enzymes .

Safety and Hazards

5,6,7-Trimethoxycoumarin has low toxicity and minimal effects on drug-metabolizing enzymes . During combustion, it may emit irritant fumes . As in any fire, it is recommended to wear self-contained breathing apparatus and protective clothing .

Future Directions

Research on 5,6,7-Trimethoxycoumarin and its derivatives has shown promising results in terms of their gastroprotective effects . Future research could focus on further exploring these effects and investigating other potential therapeutic applications of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6,7-Trimethoxycoumarin can be synthesized through several methods. One common approach involves the reaction of coumarin with formaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the coumarin ring .

Comparison with Similar Compounds

  • 6,7,8-Trimethoxycoumarin
  • 7-Hydroxy-6,8-dimethoxycoumarin (Isofraxidin)
  • 7-Hydroxy-6-methoxycoumarin (Scopoletin)
  • 6,7-Dimethoxycoumarin (Scoparone)
  • 7,8-Dihydroxycoumarin (Daphnetin)

Uniqueness: 5,6,7-Trimethoxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 5, 6, and 7 contribute to its stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

5,6,7-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBNRKTURPWTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203608
Record name 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55085-47-7
Record name 5,6,7-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55085-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7-Trimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055085477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 5,6,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7-TRIMETHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC5EDM6W7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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